molecular formula C12H9N B1584491 5H-Indeno[1,2-b]pyridine CAS No. 244-99-5

5H-Indeno[1,2-b]pyridine

Cat. No. B1584491
CAS RN: 244-99-5
M. Wt: 167.21 g/mol
InChI Key: FWEHZHRUCQRSJP-UHFFFAOYSA-N
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Description

5H-Indeno[1,2-b]pyridine is a chemical compound with the molecular formula C12H9N . It has a molecular weight of 167.2066 . It is also known by other names such as 4-Azafluorene .


Synthesis Analysis

The direct synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives can be achieved through a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid .


Molecular Structure Analysis

The molecular structure of 5H-Indeno[1,2-b]pyridine can be represented by the IUPAC Standard InChI: InChI=1S/C12H9N/c1-2-6-11-9(4-1)8-10-5-3-7-13-12(10)11/h1-7H,8H2 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 5H-Indeno[1,2-b]pyridine .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Methods : Nitta et al. (1991) presented a method for synthesizing 5H-indeno[1,2-b]pyridines through the thermal reaction of tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes, leading to Michael-type C–C bond formation and a subsequent aza-Wittig reaction (Nitta, Ohnuma, & Iino, 1991).
  • Derivative Formation : Khaksar and Gholami (2014) demonstrated an eco-friendly method to synthesize 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives from various substrates, highlighting the solvent's reusability and purity for direct reuse (Khaksar & Gholami, 2014).

Molecular Structure Analysis

Anticancer Properties and Molecular Interaction

  • Topoisomerase Inhibitory Activity : Jeon et al. (2017) synthesized a novel indeno[1,2-b]pyridinone derivative which functioned as a DNA intercalative human topoisomerase IIα catalytic inhibitor, showing potent anticancer activity (Jeon, Park, Kadayat, Shrestha, Lee, & Kwon, 2017).
  • Evaluation of Antitumor Activities : Kadayat et al. (2015) explored 30 new 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives for their topoisomerase inhibitory activity and cytotoxicity against human cancer cell lines, demonstrating significant therapeutic potential (Kadayat, Park, Jun, Magar, Bist, Yoo, Kwon, & Lee, 2015).

Pharmaceutical Research

  • Drug-like Properties and Homology Modeling : Venkateshan et al. (2020) conducted quantum chemical, modeling, and molecular docking analysis of azafluorene derivatives, including 5H-indeno[1,2-b]pyridine, for their potential as SARS CoV-2 RdRp inhibitors. This work includes homology modeling, binding free energy calculations, and ADMET property predictions (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

Environmental and Green Chemistry

  • Eco-friendly Synthesis : A study by Samai et al. (2009) presented a simple and efficient synthesis method for 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives via a solvent-free, room temperature process, emphasizing environmental friendliness and ease of purification (Samai, Nandi, Kumar, & Singh, 2009).

Safety And Hazards

The safety data sheet for 5H-Indeno[1,2-b]pyridine suggests that in case of inhalation, the person should be moved into fresh air and given artificial respiration if necessary. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes .

properties

IUPAC Name

5H-indeno[1,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-6-11-9(4-1)8-10-5-3-7-13-12(10)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEHZHRUCQRSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075209
Record name 5H-Indeno[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Indeno[1,2-b]pyridine

CAS RN

244-99-5
Record name 4-Azafluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azafluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Indeno[1,2-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-indeno[1,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AZAFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F9BQB0PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 18.1 g (100 mmol) of 5H-indeno[1,2-b]pyridin-5-one, 27 ml (400 mmol) of hydrazine monohydrate, and 500 ml diethylene glycol was degassed and placed under nitrogen, and then heated at 170° C. for 12 h. After the reaction finish, the mixture was allowed to cool to room temperature. The organic layer was extracted with ethyl acetate and water, dried with anhydrous magnesium sulfate, the solvent was removed to give product 13.5 g (81%).
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

Subsequently, in a stream of argon, 500 mL of diethylene glycol was added to 16.8 g (92.6 mmol) of 4-azafluorene-9-one and 25 mL (370 mmol) of hydrazine monohydrate, and was heated and stirred at 168° C. for 3 hours. After the reaction liquid was cooled to room temperature, an aqueous solution of sodium chloride was added to the reaction liquid, and then, was extracted with ethyl acetate. The organic phase was washed with water, dried over sodium sulfate and concentrated, to thereby obtain 15.3 g of 4-azafluorene (99% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

Following the procedure described in Example 608, Part C, 3.45 g (19 mmole), of 4-azafluoren-9-one, 6.8 g (0.213 mole) of hydrazine in 50 ml of diethyleneglycol were combined and heated to 205° over a 30 -minute period. TLC showed no remaining starting material. Identical workup yielded 2.33 g of pure 4-azafluorene, Rf-0.46 (hexane ethylacetatetriethylamine, 29.75:69.46:0.79).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Following the procedure described in Example 608, Part C, 3.45 g (19 mmole), of 4-azafluoren-9-one, 6.8 g (0.213 mole) of hydrazine in 50 ml of diethyleneglycol were combined and heated to 205° over a 30-minute period. TLC showed no remaining starting material. Identical workup yielded 2.33 g of pure 4-azafluorene, RF-0.46 (hexane ethylacetatetriethylamine, 29.75:69.46:0.79).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Indeno[1,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
5H-Indeno[1,2-b]pyridine
Reactant of Route 3
Reactant of Route 3
5H-Indeno[1,2-b]pyridine
Reactant of Route 4
5H-Indeno[1,2-b]pyridine
Reactant of Route 5
5H-Indeno[1,2-b]pyridine
Reactant of Route 6
5H-Indeno[1,2-b]pyridine

Citations

For This Compound
185
Citations
R Pandian, E Naushad, V Vijayakumar… - Chemistry Central …, 2014 - Springer
Background Hantzsch 1,4-dihydropyridines (Hantzsch1,4-DHP) have been extensively utilized as the analogs of nicotinamide adenine dinucleotide (NADH) coenzyme to study the …
Number of citations: 10 link.springer.com
TM Kadayat, C Park, KY Jun, TBT Magar, G Bist… - Bioorganic & Medicinal …, 2015 - Elsevier
For the development of potential anticancer agents, we designed and synthesized 30 new 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives containing aryl moiety such as furyl, thienyl, …
Number of citations: 27 www.sciencedirect.com
C Safak, R Simsek, Y Altas, S Boydag… - Bollettino Chimico …, 1997 - europepmc.org
Sixteen 2-methyl-3-acetyl-4-aryl-5-oxo-1, 4-dihydro-5H-indeno (1, 2-b) pyridine derivatives (3a-p) have been prepared. The structures of the compounds were characterised by IR, 1H-…
Number of citations: 77 europepmc.org
KE Charris, JR Rodrigues, H Ramirez… - Archiv der …, 2021 - Wiley Online Library
This study describes the direct synthesis of 2‐amino‐4‐(phenylsubstituted)‐5H‐indeno[1,2‐b]pyridine‐3‐carbonitrile derivatives 5–21, through sequential multicomponent reaction of …
Number of citations: 3 onlinelibrary.wiley.com
GH Elgemeie, NM Fathy, AB Farag… - … , Nucleotides & Nucleic …, 2020 - Taylor & Francis
This research reports a novel method for synthesizing a new class of indeno[1,2-b]pyridine thioglycosides. This series of indenopyridine thioglycosides was designed by the reaction of (…
Number of citations: 8 www.tandfonline.com
M Nitta, M Ohnuma, Y Iino - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
Thermal reaction of tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes led to a Michael-type C–C bond formation and subsequent aza-Wittig reaction to …
Number of citations: 44 pubs.rsc.org
MB Hursthouse, AI Karaulov… - … Section C: Crystal …, 1992 - scripts.iucr.org
(IUCr) Structure of 3-benzoyl-4-methyl-1-phenyl-1,2,3,4-tetrahydro-5H-indeno[1,2-b]pyridine-2,5-dione Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 18 scripts.iucr.org
박찬미 - 2015 - dspace.ewha.ac.kr
Topoisomerase is a nuclear enzyme that solves topological problems of DNA inevitably encountered during DNA replication, transcription, recombination, chromosome condensation …
Number of citations: 0 dspace.ewha.ac.kr
S Park, TM Kadayat, KY Jun, TBT Magar, G Bist… - European journal of …, 2017 - Elsevier
On the basis of previous reports on the importance of thienyl, furyl or phenol group substitution on 5H-indeno[1,2-b]pyridine skeleton, a new series of rigid 2-aryl-4-(4′-hydroxyphenyl)-…
Number of citations: 29 www.sciencedirect.com
A Sugden - 1993 - pearl.plymouth.ac.uk
Two novel routes have been investigated. Cyclisation of enamidoindenes by the Vilsmeier-Haack formylation was not possible because the condensation between indanones and …
Number of citations: 3 pearl.plymouth.ac.uk

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